N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide
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Overview
Description
N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide is a complex organic compound that features a benzothiazole ring, an azetidine ring, and an acetamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets to induce their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Azetidine Ring Formation: The azetidine ring is formed by cyclization reactions involving appropriate precursors such as β-amino alcohols.
Coupling Reactions: The benzothiazole and azetidine rings are coupled through a series of reactions involving acylation and etherification to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide is unique due to its specific structural features, such as the combination of a benzothiazole ring with an azetidine ring and an acetamide group
Properties
IUPAC Name |
N-[4-[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-12-4-3-5-17-18(12)22-20(27-17)26-16-10-23(11-16)19(25)14-6-8-15(9-7-14)21-13(2)24/h3-9,16H,10-11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUQWRHKKYJKPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC=C(C=C4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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